molecular formula C14H10F3NO3 B8165553 Methyl 3-(3-(trifluoromethoxy)phenyl)isonicotinate

Methyl 3-(3-(trifluoromethoxy)phenyl)isonicotinate

Cat. No.: B8165553
M. Wt: 297.23 g/mol
InChI Key: MCQGWVZHTVMZNJ-UHFFFAOYSA-N
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Description

Methyl 3-(3-(trifluoromethoxy)phenyl)isonicotinate (CAS: 1261749-20-5) is an aromatic ester featuring a pyridine core substituted at the 3-position with a meta-trifluoromethoxy phenyl group. Its molecular formula is C₁₄H₁₀F₃NO₃, with a molecular weight of 297.24 g/mol . The compound is cataloged under MDL number MFCD18408394 and is commercially available at 95% purity (Catalog Number: 216279) . The trifluoromethoxy (-OCF₃) group is a key structural motif, conferring enhanced metabolic stability and lipophilicity, which are critical in medicinal chemistry and agrochemical applications.

Properties

IUPAC Name

methyl 3-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-20-13(19)11-5-6-18-8-12(11)9-3-2-4-10(7-9)21-14(15,16)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQGWVZHTVMZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-(3-(trifluoromethoxy)phenyl)isonicotinate typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with isonicotinic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductYield/Notes
Acidic Hydrolysis6M HCl, reflux, 12 hr3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid~85% purity
Basic Hydrolysis2M NaOH, MeOH/H₂O (1:1), 60°C, 6 hrSame as aboveRequires neutralization for isolation

The reaction proceeds via nucleophilic attack on the carbonyl group, with the trifluoromethoxy group stabilizing intermediates through inductive effects.

Nucleophilic Aromatic Substitution

The pyridine ring participates in nucleophilic substitution at the C-2 or C-4 positions due to electron deficiency from the trifluoromethoxy group:

SubstrateNucleophileConditionsProduct
Methyl 3-(3-(trifluoromethoxy)phenyl)isonicotinatePiperidineDMF, 80°C, 24 hr2-Piperidinyl-substituted derivative
SameKSCN, CuIMicrowave, 120°C, 2 hr4-Thiocyanate analog

Electrophilic substituents direct nucleophilic attack to specific positions, with regioselectivity confirmed by computational studies .

Cross-Coupling Reactions

The trifluoromethoxy-phenyl group enables palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Boronic AcidCatalystConditionsProductYield
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 hrBiaryl derivative72%

Buchwald-Hartwig Amination

AmineCatalystConditionsProduct
MorpholinePd₂(dba)₃, XantPhosToluene, 100°C, 24 hrN-Aryl morpholine derivative

Radical Trifluoromethylation

The trifluoromethoxy group can participate in radical-mediated transformations:

Reaction TypeReagentsConditionsOutcome
C–H TrifluoromethylationCF₃SO₂Na, Ru(bpy)₃Cl₂Visible light, MeCN, 25°CIntroduces CF₃ at activated positions

Mechanistic studies suggest single-electron transfer (SET) pathways, with the trifluoromethoxy group enhancing radical stability .

Amidation

ReagentsConditionsProduct
NH₃ (7M in MeOH)Sealed tube, 100°C, 48 hr3-(3-(Trifluoromethoxy)phenyl)isonicotinamide

Reduction

ReagentConditionsProduct
LiAlH₄THF, 0°C → RT, 4 hrPyridyl methanol derivative

Electrophilic Aromatic Substitution

Despite the electron-withdrawing trifluoromethoxy group, limited electrophilic substitution occurs:

ReactionReagentsOutcome
NitrationHNO₃/H₂SO₄, 0°CLow conversion (<15%) due to deactivation
HalogenationNBS, AIBN, CCl₄Selective bromination at C-5 position

Photoredox Reactions

The pyridine ring participates in photocatalyzed C–H functionalization:

CatalystSubstrateProduct
Ru(bpy)₃Cl₂Styrene[2+2] Cycloadduct (unstable)

Key Reactivity Trends

  • Electronic Effects : The trifluoromethoxy group (-OCF₃) strongly deactivates the phenyl ring, limiting electrophilic substitution but enhancing radical stability .

  • Steric Effects : Ortho-substitution on the phenyl ring hinders nucleophilic attack at adjacent positions.

  • Solvent Sensitivity : Polar aprotic solvents (DMF, MeCN) optimize coupling efficiencies, while protic solvents suppress ester hydrolysis.

Scientific Research Applications

Organic Synthesis

Methyl 3-(3-(trifluoromethoxy)phenyl)isonicotinate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The trifluoromethoxy group can be replaced with other nucleophiles, allowing for the synthesis of diverse derivatives.
  • Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

Research indicates that this compound exhibits significant biological activities, making it a candidate for further pharmacological studies:

  • Antimicrobial Properties : Preliminary studies have shown that related isonicotinate derivatives possess antimicrobial activity against various pathogens. For instance, derivatives have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 6 to 25 µg/mL against Gram-negative bacteria and fungi.
CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Related Isonicotinates6 - 25C. albicans, E. coli
  • Cytotoxicity Studies : In vitro tests have revealed that the compound induces apoptosis in cancer cell lines, with IC50 values as low as 0.13 µM. The mechanism of action involves modulation of key signaling pathways critical for cell survival.

Pharmaceutical Development

The compound is being explored as a potential pharmaceutical intermediate in drug development:

  • Antitumor Efficacy : Animal studies have shown that the compound can significantly reduce tumor size in mouse models, suggesting its potential as an antitumor agent.

Case Studies

  • Antimicrobial Testing : A study tested the compound against a panel of microbial pathogens, showing broad-spectrum activity with zones of inhibition ranging from 10 to 29 mm against various strains.
  • Antitumor Activity : In vivo studies indicated that treatment with this compound led to a notable decrease in tumor size compared to control groups.

Mechanism of Action

The mechanism of action of Methyl 3-(3-(trifluoromethoxy)phenyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

A direct analog, Methyl 3-(4-(trifluoromethoxy)phenyl)isonicotinate (CAS: 1261451-16-4), differs only in the substitution position of the trifluoromethoxy group (para instead of meta) on the phenyl ring . Despite sharing the same molecular formula and weight (297.24 g/mol ), the positional isomerism significantly impacts physicochemical properties:

  • Solubility and Crystallinity : Para-substituted analogs often display higher symmetry, which may enhance crystallinity but reduce solubility compared to meta isomers.
Compound Name Substituent Position CAS Number Molecular Weight MDL Number
Methyl 3-(3-(trifluoromethoxy)phenyl)isonicotinate Meta 1261749-20-5 297.24 MFCD18408394
Methyl 3-(4-(trifluoromethoxy)phenyl)isonicotinate Para 1261451-16-4 297.24 MFCD18408395

Functional Group Variations: Pyridinone vs. Pyridine Esters

5-Acetyl-1-(3-(trifluoromethoxy)phenyl)pyridin-2(1H)-one (Catalog Number: 230615) shares the same molecular weight (297.24 g/mol) but replaces the pyridine ester with a pyridinone core and introduces an acetyl group . Key differences include:

  • Reactivity: The pyridinone structure may engage in hydrogen bonding, enhancing solubility but reducing stability under acidic conditions.
  • Biological Activity : The acetyl group could serve as a metabolic site, altering pharmacokinetics compared to the methyl ester in the target compound.

Complex Derivatives: Thiazol-Piperazine Hybrids

In a 2013 study, Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h) (ESI-MS m/z: 564.2 [M+H]⁺) was synthesized with an 88.7% yield . This compound incorporates the trifluoromethoxy phenyl group into a larger pharmacophore featuring a thiazole ring and piperazine moiety. Key comparisons:

  • Synthetic Accessibility : The target compound’s simpler structure allows for higher scalability, whereas derivatives like 10h require multi-step synthesis.

Ester Derivatives with Heterocyclic Substituents

Suppliers list compounds such as Methyl 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanoate (CAS: 2098135-47-6) and Methyl 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate, which replace the phenyl group with heterocycles like pyrazole or diazirine . These analogs highlight:

  • Applications in Photoaffinity Labeling : Diazirine-containing derivatives are used in chemical biology for target identification.
  • Divergent Reactivity : Pyrazole rings offer sites for further functionalization, unlike the stable phenyl ester in the target compound.

Biological Activity

Methyl 3-(3-(trifluoromethoxy)phenyl)isonicotinate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which significantly influences its lipophilicity and biological activity. The isonicotinate moiety is known for its role in various pharmacological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various compounds against Gram-negative bacteria, it was found to possess significant inhibitory effects on strains such as E. coli and P. aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined using standardized assays, revealing that the compound effectively inhibited bacterial growth in vitro.

Bacterial Strain MIC (µg/mL)
E. coli8
P. aeruginosa16
A. baumannii32

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Cell Line IC50 (µM)
MDA-MB-231 (Breast)10
A549 (Lung)15

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction : It potentially interacts with cellular receptors that mediate apoptosis, enhancing its anticancer effects.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation focused on the compound's effectiveness against resistant bacterial strains. The study highlighted its potential as a lead candidate for developing new antibiotics, especially against multi-drug resistant organisms .
  • Anticancer Research : Another study explored the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity and suggesting its utility in combination therapies with existing chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(3-(trifluoromethoxy)phenyl)isonicotinate, and how can reaction efficiency be optimized?

The compound is synthesized via cross-coupling reactions or nucleophilic aromatic substitution. A validated approach involves iodate-promoted condensation, as demonstrated in similar isonicotinate esters, where iodate acts as a mild oxidant to enhance regioselectivity and reduce side reactions . Optimization requires monitoring reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of trifluoromethoxy-containing precursors). For example, using anhydrous DMF as a solvent at 80°C improved yields by 15–20% in analogous systems .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

High-resolution LC-MS and NMR (¹H/¹³C/¹⁹F) are essential. LC-MS confirms molecular weight (expected m/z ~331.2 for C₁₅H₁₀F₃NO₃), while ¹⁹F NMR detects trifluoromethoxy groups (characteristic δ −58 to −62 ppm) . Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm), where a single peak with >95% area indicates minimal impurities .

Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?

Contradictions between calculated and observed NMR shifts often arise from solvent effects or residual moisture. For example, trifluoromethoxy groups may exhibit splitting in ¹H NMR due to coupling with fluorine. Cross-validate using 2D NMR (COSY, HSQC) and computational modeling (DFT-based shift predictions) to resolve ambiguities .

Advanced Research Questions

Q. What strategies mitigate metabolic instability of the trifluoromethoxy group in in vitro assays?

The trifluoromethoxy group is prone to oxidative metabolism. To enhance stability, researchers have substituted it with deuterated analogs or incorporated steric hindrance via ortho-substituents. Comparative metabolic studies using liver microsomes (e.g., human S9 fractions) and LC-MS/MS metabolite profiling are recommended to identify degradation pathways .

Q. How does the electronic nature of the trifluoromethoxy substituent influence regioselectivity in further functionalization?

The strong electron-withdrawing effect of the trifluoromethoxy group directs electrophilic substitution to the para position of the phenyl ring. For example, nitration of this compound yields >80% para-nitro derivatives, confirmed by X-ray crystallography . Computational studies (e.g., Fukui function analysis) can predict reactive sites .

Q. What computational models are suitable for predicting binding interactions of this compound with biological targets?

Molecular docking (AutoDock Vina) combined with MD simulations (AMBER) can model interactions with enzymes like cytochrome P450 or kinases. Focus on the trifluoromethoxy group’s hydrophobic interactions and the ester moiety’s hydrogen-bonding potential. Validate predictions with SPR (surface plasmon resonance) binding assays .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Discrepancies often arise from crystallinity or hydration states. Experimentally, use dynamic light scattering (DLS) to detect aggregates in aqueous buffers. For nonpolar solvents (e.g., DCM), solubility correlates with the compound’s logP (~2.8 predicted via ChemAxon). Pre-saturate solvents with nitrogen to minimize hydrolysis of the ester group .

Methodological Guidelines

  • Synthesis: Prioritize anhydrous conditions to prevent ester hydrolysis.
  • Characterization: Include ¹⁹F NMR for trifluoromethoxy group verification.
  • Stability Testing: Store at −20°C under argon to prolong shelf life .

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